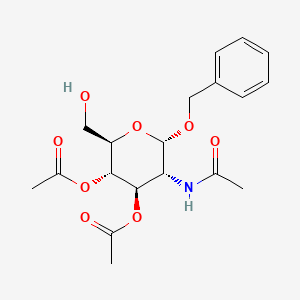

N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

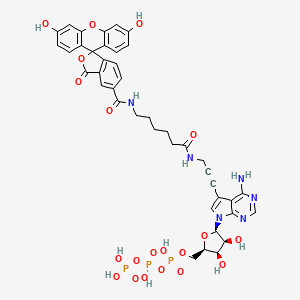

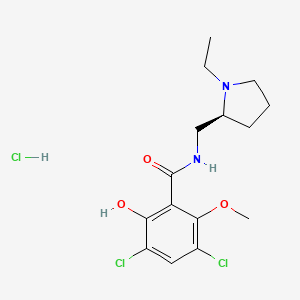

N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate, also known as this compound, is a useful research compound. Its molecular formula is C20H28ClNO12 and its molecular weight is 509.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Behavior : A study by Baumberger and Vasella (1986) describes the synthesis of 5-acetamido-4-deoxyneuraminic acid, a closely related compound, highlighting the process of acetylation and hydrogenation which are relevant to the chemical behavior of N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate derivatives (Baumberger & Vasella, 1986).

Resistance to Bacterial Sialidases : Another research conducted by Baumberger, Vasella, and Schauer (1986) explored the synthesis of a specific 4-methylumbelliferyl α-D-glycoside of N-acetyl-4-deoxyneuraminic acid. This compound showed resistance to bacterial sialidases, indicating its potential application in studying bacterial enzyme activity (Baumberger, Vasella, & Schauer, 1986).

Decarboxylated Sialic Acid Dimers : Horn, Saludes, and Gervay-Hague (2008) investigated the synthesis of decarboxylated sialic acid dimers, including 4,7,8,9-tetra-O-acetyl-2-deoxy-2,3-dehydro-N-acetyl neuraminic acid methyl ester. This study contributes to the understanding of the chemistry and reaction mechanisms of sialic acid derivatives (Horn, Saludes, & Gervay-Hague, 2008).

Syntheses of N-acetyl-d-neuraminic Acid Derivatives : Research by Ogura, Furuhata, Itoh, and Shitori (1986) discusses the syntheses of N-acetyl-d-neuraminic acid derivatives, including the methyl 4,7,8,9-tetra-O-acetyl-N-acetyl-2-chloro-2-deoxy-β-d-neuraminate, which is closely related to the compound of interest. This work provides insights into the chemical modifications and reactions of similar neuraminic acid derivatives (Ogura, Furuhata, Itoh, & Shitori, 1986).

Mechanism of Action

Target of Action

It is known that sialic acid derivatives, such as this compound, often interact with neuraminic acid receptors present on the surface of cells .

Mode of Action

The compound is a versatile sialic acid intermediate used for the preparation of neuraminic acid derivatives .

Biochemical Pathways

The compound is involved in the synthesis of neuraminic acid derivatives, which play a crucial role in cellular recognition, mediation, and adhesion mechanisms .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in chloroform and dichloromethane .

Result of Action

It is known that the compound is used as an antiviral agent, particularly against influenza .

Action Environment

Biochemical Analysis

Biochemical Properties

N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate is involved in several biochemical reactions, primarily as an intermediate for the synthesis of neuraminic acid derivatives. It interacts with various enzymes and proteins, including sialyltransferases, which catalyze the transfer of sialic acid residues to glycoproteins and glycolipids. This interaction is essential for the formation of sialic acid-containing structures on cell surfaces, which are critical for cell-cell communication and pathogen recognition .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By modifying the glycosylation patterns of cell surface proteins, this compound can alter cell signaling and communication. It has been shown to affect the expression of genes involved in immune responses and cellular adhesion, thereby impacting cell function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a substrate for sialyltransferases. These enzymes catalyze the transfer of sialic acid residues to glycoproteins and glycolipids, forming sialic acid-containing structures on cell surfaces. This process is crucial for cell-cell communication, pathogen recognition, and immune responses. The compound’s ability to modify glycosylation patterns can lead to changes in gene expression and enzyme activity, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular behavior and function, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and immune responses, while at high doses, it may exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired outcomes without causing harm. It is crucial to determine the appropriate dosage for specific applications to maximize the compound’s benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the synthesis of neuraminic acid derivatives. It interacts with enzymes such as sialyltransferases and glycosyltransferases, which play key roles in the biosynthesis of sialic acid-containing structures. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can affect its activity and function, as well as its accumulation in certain tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate involves the acetylation of N-acetylneuraminic acid followed by chlorination and methylation. The resulting compound is then tetraacetylated to yield the final product.", "Starting Materials": [ "N-acetylneuraminic acid", "Acetic anhydride", "Pyridine", "Thionyl chloride", "Methanol", "Sodium hydroxide", "Acetic acid", "Acetic anhydride", "4-Dimethylaminopyridine" ], "Reaction": [ "N-acetylneuraminic acid is dissolved in pyridine and acetic anhydride, and the mixture is stirred at room temperature for several hours to acetylate the primary hydroxyl group.", "The resulting compound is then dissolved in thionyl chloride and heated to reflux to chlorinate the secondary hydroxyl group.", "The chlorinated compound is then dissolved in methanol and treated with sodium hydroxide to deprotect the acetyl groups and form the methyl ester.", "The resulting compound is then dissolved in acetic acid and tetraacetylated using acetic anhydride and 4-dimethylaminopyridine as a catalyst.", "The final product, N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate, is obtained after purification by column chromatography." ] } | |

CAS No. |

67670-69-3 |

Molecular Formula |

C20H28ClNO12 |

Molecular Weight |

509.9 g/mol |

IUPAC Name |

methyl (2R,4S,5R,6R)-5-acetamido-4-acetyloxy-2-chloro-6-[(1S,2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C20H28ClNO12/c1-9(23)22-16-14(31-11(3)25)7-20(21,19(28)29-6)34-18(16)17(33-13(5)27)15(32-12(4)26)8-30-10(2)24/h14-18H,7-8H2,1-6H3,(H,22,23)/t14-,15-,16+,17+,18+,20-/m0/s1 |

InChI Key |

QGJGGAMXXWIKJR-ZGRIBIJBSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)OC(=O)C |

SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)OC(=O)C |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)OC(=O)C |

Synonyms |

N-Acetyl-2-chloro-2-deoxy-β-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate; 5-(Acetylamino)-2-chloro-2,3,5-trideoxy-D-glycero-β-D-galacto-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)